An In-Depth Technical Guide to 4-(2-acetylhydrazinyl)-4-oxobutanoic acid: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-(2-acetylhydrazinyl)-4-oxobutanoic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-acetylhydrazinyl)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its nomenclature, chemical properties, a detailed synthesis protocol, and explore its potential biological significance based on the activities of structurally related compounds.
Nomenclature and Identification
Proper identification of a chemical entity is paramount for accurate research and communication. 4-(2-acetylhydrazinyl)-4-oxobutanoic acid is known by several synonyms, which are crucial to recognize when searching literature and chemical databases.
| Preferred IUPAC Name | 4-(2-acetylhydrazinyl)-4-oxobutanoic acid |
| CAS Number | 257885-34-0 |
| Molecular Formula | C6H10N2O4 |
| Molecular Weight | 174.16 g/mol |
| Key Synonyms | Butanedioic acid, mono(2-acetylhydrazide)[1], 4-(N'-Acetyl-hydrazino)-4-oxo-butyric acid[1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in experimental settings, including solubility, stability, and potential for formulation.
| Property | Value | Reference |
| Boiling Point | 518.7±33.0 °C (Predicted) | |
| Density | 1.298±0.06 g/cm³ (Predicted) | |
| pKa | 4.97±0.10 (Predicted) |
Note: The presented physicochemical properties are predicted values and should be confirmed through experimental analysis.
Synthesis of 4-(2-acetylhydrazinyl)-4-oxobutanoic acid
The synthesis of 4-(2-acetylhydrazinyl)-4-oxobutanoic acid can be logically achieved through the nucleophilic acyl substitution reaction between succinic anhydride and acetylhydrazine. This method is based on the well-established reactivity of anhydrides with hydrazine derivatives.[2]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-(2-acetylhydrazinyl)-4-oxobutanoic acid.
Detailed Experimental Protocol
This protocol is a proposed method based on analogous reactions.[2] Optimization may be required to achieve the highest yield and purity.
Materials:
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Succinic anhydride (1.0 eq)
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Acetylhydrazine (1.0 eq)
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Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Stirring and heating apparatus
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Filtration apparatus
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Recrystallization solvents (e.g., ethanol, water, or mixtures thereof)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve succinic anhydride (1.0 eq) in anhydrous THF under an inert atmosphere.
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Addition of Acetylhydrazine: To the stirred solution of succinic anhydride, add acetylhydrazine (1.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
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Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.
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Purification: Wash the collected solid with a small amount of cold solvent (e.g., THF or diethyl ether) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system to obtain a crystalline solid.
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Characterization: Confirm the identity and purity of the synthesized 4-(2-acetylhydrazinyl)-4-oxobutanoic acid using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activities and Therapeutic Relevance
While direct biological studies on 4-(2-acetylhydrazinyl)-4-oxobutanoic acid are not extensively documented in publicly available literature, the broader class of 4-oxobutanoic acid derivatives has shown a range of biological activities. This suggests potential avenues for investigation for the title compound.
Psychotropic Activity
Derivatives of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids have been investigated for their psychotropic effects.[3] Studies on experimental animals have revealed that compounds within this class can exhibit both anxiogenic and anxiolytic properties.[3] This suggests that the 4-oxobutanoic acid scaffold could serve as a template for the development of novel agents targeting the central nervous system. The relationship between specific structural modifications and the observed psychotropic action is an area of active research.[3]
Anti-inflammatory and Analgesic Properties
Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have demonstrated significant anti-inflammatory activity.[4] Furthermore, related derivatives of 2,4-dioxobutanoic acid have been studied for their analgesic and anti-inflammatory effects. This indicates that the butanoic acid chain, in conjunction with a hydrazone moiety, may be a key pharmacophore for modulating inflammatory pathways.
Neuroprotective Potential
The core structure, butanedioic acid (succinic acid), is a key intermediate in cellular metabolism.[5] Interestingly, a metabolite of succinylcholine, succinic acid, has been shown to modulate the activity of muscle sodium channels, which could lead to muscle hyperexcitability.[6] While this is a different context, it highlights the potential for succinic acid derivatives to interact with ion channels, a mechanism relevant to neuroprotection. Further research is needed to explore if 4-(2-acetylhydrazinyl)-4-oxobutanoic acid possesses any neuroprotective properties.
Logical Framework for Future Research
The existing data on related compounds provides a logical framework for the future investigation of 4-(2-acetylhydrazinyl)-4-oxobutanoic acid.
Caption: A logical workflow for the future investigation of the compound.
Conclusion
4-(2-acetylhydrazinyl)-4-oxobutanoic acid is a readily synthesizable molecule with a chemical structure that suggests potential for biological activity, particularly in the areas of neuropharmacology and inflammation. This guide provides a foundational understanding of its chemical properties and a detailed protocol for its synthesis, serving as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological effects and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
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4-(2-acetylhydrazino)-4-oxobutanoic acid - ChemBK. (n.d.). Retrieved February 14, 2026, from [Link]
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- Pulina, N. A., Krasnova, A. I., Kuznetsov, A. S., & Naugolnykh, E. A. (2022). Synthesis and study of psychotropic activity spectrum of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. Perm Medical Journal, 39(4), 65-70.
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Request PDF | 4-(2-Isonicotinoylhydrazino)-4-oxobutanoic acid | The title compound, C10H11N3O4, was synthesized by reacting isoniazid with succinic anhydride. The structure reveals an infinite two-dimensional... | Find, read and cite all the research you need on ResearchGate. (2025, August 10). Retrieved February 14, 2026, from [Link]
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Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. (2026, January 15). ResearchGate. Retrieved February 14, 2026, from [Link]
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Haeseler, G., Leuwer, M., & Dengler, R. (2000). Succinylcholine metabolite succinic acid alters steady state activation in muscle sodium channels. Anesthesiology, 92(5), 1334–1339. [Link]
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